4-[2-(Dipropylamino)ethyl]-3-diazooxindole
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Overview
Description
Preparation Methods
The synthesis of 4-[2-(Dipropylamino)ethyl]-3-diazooxindole involves several steps. One common synthetic route includes the reaction of 4-[2-(Dipropylamino)ethyl]indolin-2-one with diazomethane under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the diazo compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
4-[2-(Dipropylamino)ethyl]-3-diazooxindole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted oxindole products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -10°C to 50°C . Major products formed from these reactions include various substituted oxindoles and reduced amine derivatives .
Scientific Research Applications
4-[2-(Dipropylamino)ethyl]-3-diazooxindole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-(Dipropylamino)ethyl]-3-diazooxindole involves its interaction with specific molecular targets. The compound is known to interact with dopamine receptors, particularly the D2 receptors, within the brain . This interaction leads to the modulation of neurotransmitter release and has potential therapeutic effects in treating neurological disorders . The pathways involved include the dopaminergic signaling pathway, which plays a crucial role in regulating mood, behavior, and motor functions .
Comparison with Similar Compounds
4-[2-(Dipropylamino)ethyl]-3-diazooxindole can be compared with similar compounds such as:
4-[2-(Dipropylamino)ethyl]indolin-2-one: This compound shares a similar core structure but lacks the diazo group, resulting in different chemical reactivity and biological activity.
4-[2-(Dipropylamino)ethyl]indoline-2,3-dione hydrochloride: This compound is another analog with distinct properties due to the presence of a dione group.
Properties
Molecular Formula |
C16H22N4O |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
3-diazonio-4-[2-(dipropylamino)ethyl]-1H-indol-2-olate |
InChI |
InChI=1S/C16H22N4O/c1-3-9-20(10-4-2)11-8-12-6-5-7-13-14(12)15(19-17)16(21)18-13/h5-7,17H,3-4,8-11H2,1-2H3 |
InChI Key |
CGNYNQQIIDJJFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC1=C2C(=CC=C1)NC(=C2[N+]#N)[O-] |
Origin of Product |
United States |
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